4-Chloro-5-methoxypyridazin-3(2H)-one
Overview
Description
“4-Chloro-5-methoxypyridazin-3(2H)-one” is a chemical compound with the CAS number 63910-43-0 . It has a molecular weight of 160.56 . The IUPAC name for this compound is 4-chloro-5-methoxy-3(2H)-pyridazinone .
Molecular Structure Analysis
The molecular structure of “4-Chloro-5-methoxypyridazin-3(2H)-one” is represented by the linear formula C5H5ClN2O2 . The InChI code for this compound is 1S/C5H5ClN2O2/c1-10-3-2-7-8-5(9)4(3)6/h2H,1H3,(H,8,9) .Physical And Chemical Properties Analysis
“4-Chloro-5-methoxypyridazin-3(2H)-one” is a solid compound . It should be stored in an inert atmosphere at a temperature between 2-8°C .Scientific Research Applications
Large Scale Synthesis
4-Chloro-5-methoxypyridazin-3(2H)-one has been the subject of research in large scale synthesis. Bryant et al. (1995) developed a method for synthesizing 3-chloro-5-methoxypyridazine, a related compound, on a large scale. This method involved selective displacement and catalytic hydrogenation processes, offering a superior route compared to previous synthesis methods (Bryant, Kunng, & South, 1995).
Electrophilic Chlorinating Agents
Park et al. (2005) described the use of chloropyridazin-3(2H)-one derivatives, including 4-chloro-5-methoxypyridazin-3(2H)-one, as novel electrophilic chlorinating agents. These compounds effectively facilitated α-chlorination of active methylene/methine compounds, yielding α-monochlorides and a,a-dichlorides (Park et al., 2005).
Structural Analysis
Alaşalvar et al. (2014) conducted a comprehensive study on the crystal structure and DFT calculations of a derivative of 4-chloro-5-methoxypyridazin-3(2H)-one. Their research included elemental analysis, spectroscopic techniques, and computational methods to elucidate the molecular geometry and vibrational frequencies of the compound (Alaşalvar et al., 2014).
Novel Functionalization
Verhelst et al. (2011) explored the synthesis of functionalized pyridazin-3(2H)-ones via selective bromine-magnesium exchange. Their study highlighted the potential of 4-chloro-5-methoxypyridazin-3(2H)-one in creating a variety of previously unknown pyridazin-3(2H)-one derivatives (Verhelst, Maes, Liu, Sergeyev, & Maes, 2011).
Spectroscopic Properties
Chamundeeswari, Samuel, and Sundaraganesan (2013) focused on the spectroscopic properties of chloro-methoxypyridazine compounds, closely related to 4-chloro-5-methoxypyridazin-3(2H)-one. They utilized FT-Raman, FT-Infrared spectra, and DFT calculations to study the molecular geometry and vibrational frequencies (Chamundeeswari, Samuel, & Sundaraganesan, 2013).
Electrochemical Cross-Coupling Reactions
Sengmany et al. (2007) reported an electrochemical method for the preparation of functionalized aryl- and heteroarylpyridazines using 4-chloro-5-methoxypyridazin-3(2H)-one. This method highlighted the compound's utility in nickel-catalyzed cross-coupling reactions (Sengmany et al., 2007).
Nitration of Secondary Amines
Park et al. (2003) explored the N-nitration of secondary amines using 4-chloro-5-methoxy-2-nitropyridazin-3-one, demonstrating the compound's role as an effective nitro group transfer agent (Park, Kim, Kim, Cho, Kim, Shiro, & Yoon, 2003).
Safety And Hazards
This compound is associated with several hazards. It can cause skin irritation (H315), serious eye irritation (H319), and may be harmful if swallowed (H302) or inhaled (H332, H335) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Future Directions
properties
IUPAC Name |
5-chloro-4-methoxy-1H-pyridazin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O2/c1-10-3-2-7-8-5(9)4(3)6/h2H,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUZFURZANOKZBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=O)NN=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20356117 | |
Record name | 4-CHLORO-5-METHOXYPYRIDAZIN-3(2H)-ONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20356117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5-methoxypyridazin-3(2H)-one | |
CAS RN |
63910-43-0 | |
Record name | 4-CHLORO-5-METHOXYPYRIDAZIN-3(2H)-ONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20356117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloro-5-methoxy-3(2H)-pyridazinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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